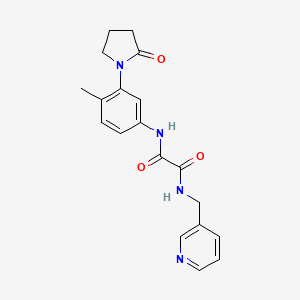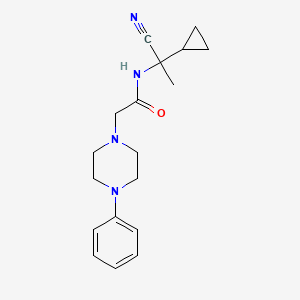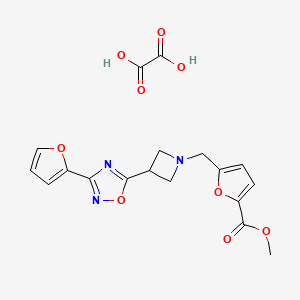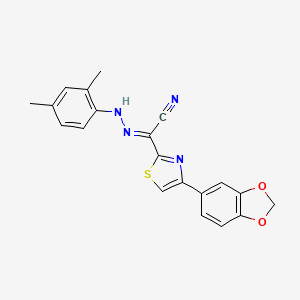![molecular formula C26H23ClF3N3O3S B2803498 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 439121-06-9](/img/structure/B2803498.png)
3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazolinimine, which is a type of heterocyclic compound. Quinazolinimines are part of a larger class of compounds known as azines, which contain a nitrogen atom in a six-membered aromatic ring. The presence of the methoxy, chloro, and trifluoromethyl groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinimine core, with various substituents attached to it. The electron-donating methoxy groups and the electron-withdrawing chloro and trifluoromethyl groups could have a significant impact on the electronic structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions, including nucleophilic substitutions and free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the methoxy, chloro, and trifluoromethyl groups in this compound suggest that it could have interesting properties, such as potentially being polar and having a relatively high molecular weight .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structural similarities to the one mentioned have been synthesized and characterized in various studies. For instance, Kut, Onysko, and Lendel (2020) described the synthesis of functionalized quinazolinone derivatives through intramolecular electrophilic cyclization, highlighting the versatility of quinazoline scaffolds in chemical synthesis Kut, M. Onysko, and V. Lendel (2020). Similarly, research on the radioiodination and biodistribution of quinazolinone derivatives in tumor-bearing mice by Al-Salahi et al. (2018) indicates the potential of such compounds in radiopharmaceutical applications, offering insights into their biodistribution and stability Al-Salahi et al. (2018).
Applications in Heterocyclic Chemistry
The study by Hovsepyan et al. (2014) on the synthesis and reactions of triazoles and thiadiazoles substituted with methoxybenzyl or chloro-methoxybenzyl groups underscores the role of such compounds in the development of new heterocyclic structures, which are pivotal in medicinal chemistry and material science Hovsepyan et al. (2014).
Photodynamic Therapy and Imaging
The synthesis and characterization of quinazolinone derivatives also find relevance in the development of imaging agents and therapies. For instance, the work on the synthesis and labeling of quinazolinones for potential use in imaging and therapy by Ithakissios et al. (1974) demonstrates the utility of these compounds in medical applications, including photodynamic therapy Ithakissios et al. (1974).
Propriétés
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClF3N3O3S/c1-34-21-8-7-15(10-19(21)27)13-33-24(31)18-11-22(35-2)23(36-3)12-20(18)32-25(33)37-14-16-5-4-6-17(9-16)26(28,29)30/h4-12,31H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCLRYHMKSZERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=N)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)C(F)(F)F)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2803415.png)
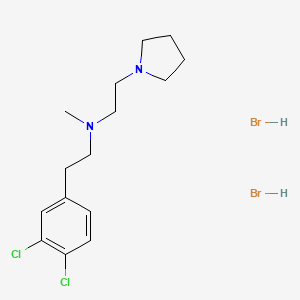
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803417.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2803418.png)
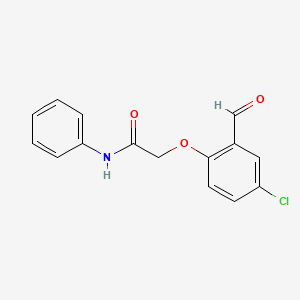
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2803426.png)
![6-methyl-4-oxo-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2803429.png)
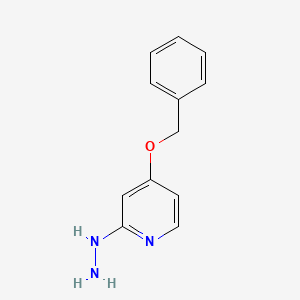
![[4-(Sulfamoylamino)phenyl]boronic acid](/img/structure/B2803431.png)
![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2803433.png)
